

# Application Notes and Protocols for REPIN1 Immunohistochemistry

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These application notes provide detailed information and protocols for the use of antibodies targeting Replication Initiator 1 (**REPIN1**) in immunohistochemistry (IHC). This document is intended for researchers, scientists, and drug development professionals.

## **Introduction to REPIN1**

Replication Initiator 1 (**REPIN1**), also known as Zinc Finger Protein 464 (ZNF464) or RIP60, is a nuclear protein that plays a crucial role in the initiation of chromosomal DNA replication. Given its fundamental role in cell proliferation, the study of **REPIN1** expression and localization in tissues through immunohistochemistry can provide valuable insights into both normal physiological processes and various pathological conditions, including cancer.

# Commercially Available Antibodies for REPIN1 IHC

A selection of commercially available antibodies validated for immunohistochemistry is presented below. Researchers should always consult the manufacturer's datasheet for the most up-to-date information.



Antibody Name/ID	Provider	Host	Clonality	Validated Applications	Recommend ed Dilution for IHC
HPA036022	Sigma- Aldrich	Rabbit	Polyclonal	IHC, WB	Datasheet specific
NBP1-89059	Novus Biologicals	Rabbit	Polyclonal	WB, IHC, ICC/IF	Datasheet specific
NBP3-33519	Novus Biologicals	Rabbit	Monoclonal	WB, ELISA, IHC	1:200 - 1:2000
ABIN764541 9	antibodies- online	Mouse	Monoclonal	WB, IP, IHC,	5-20 μg/mL (1:50-200)[1]
RPG516Hu0	Cloud-Clone Corp.	Rabbit	Polyclonal	WB, ICC, IHC-P, IHC-F, ELISA	1:10-100 (IHC-P)

# **Expected Staining Pattern**

Based on data from the Human Protein Atlas, **REPIN1** is expected to show nuclear and nucleolar expression in a variety of tissues.[2] The Novus Biologicals antibody NBP1-89059 has been shown to produce distinct nuclear positivity in urothelial cells of the human urinary bladder.

## **Experimental Protocols**

The following is a general protocol for immunohistochemical staining of **REPIN1** in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This protocol should be optimized for your specific experimental conditions, including the specific antibody and detection system used.

#### Materials:

- FFPE tissue sections on charged slides
- Xylene



- Ethanol (100%, 95%, 70%)
- Deionized water
- Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0 or Tris-EDTA, pH 9.0)
- Hydrogen peroxide (3%)
- Blocking buffer (e.g., 5% normal goat serum in PBS)
- Primary antibody against REPIN1 (see table above)
- Antibody diluent (e.g., PBS with 1% BSA)
- Biotinylated secondary antibody
- Streptavidin-HRP conjugate
- DAB (3,3'-Diaminobenzidine) substrate kit
- Hematoxylin counterstain
- Mounting medium

### Protocol:

- Deparaffinization and Rehydration:
  - Immerse slides in xylene (2 changes for 5 minutes each).
  - Immerse slides in 100% ethanol (2 changes for 3 minutes each).
  - Immerse slides in 95% ethanol for 3 minutes.
  - Immerse slides in 70% ethanol for 3 minutes.
  - o Rinse slides in deionized water.
- Antigen Retrieval:



- Immerse slides in pre-heated antigen retrieval buffer.
- Heat the slides using a microwave, pressure cooker, or water bath. The exact time and temperature should be optimized. A common starting point is to maintain a temperature just below boiling for 10-20 minutes.
- Allow slides to cool in the buffer for at least 20 minutes at room temperature.
- Rinse slides in deionized water.
- Peroxidase Blocking:
  - Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
  - Rinse slides with PBS (3 changes for 5 minutes each).
- · Blocking:
  - Incubate sections with blocking buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
- · Primary Antibody Incubation:
  - Dilute the primary REPIN1 antibody to the recommended concentration in antibody diluent.
  - Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
  - Rinse slides with PBS (3 changes for 5 minutes each).
  - Incubate sections with the biotinylated secondary antibody for 30-60 minutes at room temperature.
- Detection:

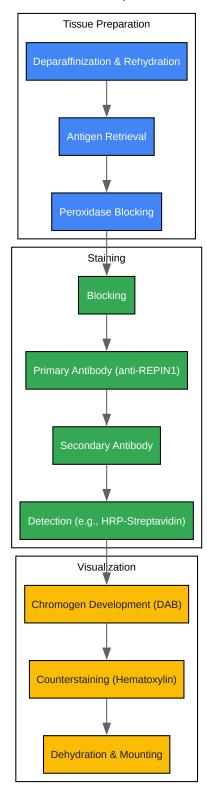


- Rinse slides with PBS (3 changes for 5 minutes each).
- Incubate sections with streptavidin-HRP conjugate for 30 minutes at room temperature.
- Rinse slides with PBS (3 changes for 5 minutes each).
- Chromogen Development:
  - Incubate sections with DAB substrate solution until the desired brown color intensity is reached (typically 2-10 minutes). Monitor under a microscope.
  - Rinse slides with deionized water to stop the reaction.
- Counterstaining:
  - Counterstain sections with hematoxylin for 1-2 minutes.
  - o Rinse slides with deionized water.
  - "Blue" the sections in a gentle stream of tap water or an alkaline solution.
- · Dehydration and Mounting:
  - Dehydrate sections through graded ethanol (70%, 95%, 100%).
  - Clear sections in xylene.
  - Mount coverslips using a permanent mounting medium.

## **Visualizations**



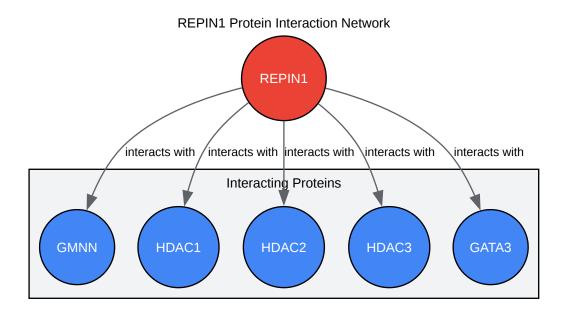
#### General Immunohistochemistry Workflow for REPIN1



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Caption: A flowchart illustrating the key steps in a typical immunohistochemistry protocol for **REPIN1** detection in FFPE tissues.



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Caption: A diagram showing known protein-protein interactions of **REPIN**1, which is relevant for understanding its functional context.

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## References

- 1. REPIN1 Antibody [ABIN7645419] for Human WB, IP, IHC [antibodies-online.com]
- 2. REPIN1 protein expression summary The Human Protein Atlas [proteinatlas.org]
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